molecular formula C7H8N2O3 B7965803 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid

3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B7965803
M. Wt: 168.15 g/mol
InChI Key: ODSJFIPZPSCMNT-UHFFFAOYSA-N
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Description

3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include an acetyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with acetic anhydride under reflux conditions. This reaction yields the desired compound with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine. This inhibition mechanism is crucial for its potential therapeutic effects, such as preventing formalin-induced tonic pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its acetyl group at the 3-position and carboxylic acid group at the 5-position make it particularly versatile for synthetic and medicinal applications .

Properties

IUPAC Name

5-acetyl-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)5-3-6(7(11)12)9(2)8-5/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSJFIPZPSCMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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